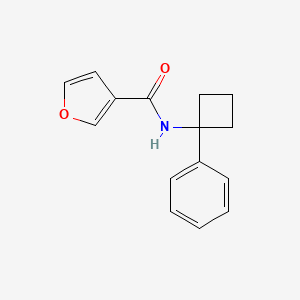
N-(1-phenylcyclobutyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylcyclobutyl)furan-3-carboxamide, also known as CTDP-1, is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the class of cyclobutyl-containing compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-phenylcyclobutyl)furan-3-carboxamide is not fully understood. However, it is believed that this compound interacts with certain enzymes and alters their activity. This compound has been shown to inhibit the activity of certain enzymes, which may lead to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may lead to changes in the levels of certain metabolites. This compound has also been found to have an effect on the expression of certain genes, which may lead to changes in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1-phenylcyclobutyl)furan-3-carboxamide in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(1-phenylcyclobutyl)furan-3-carboxamide in scientific research. One direction is to further study the mechanism of action of this compound and its interaction with certain enzymes. Another direction is to study the role of this compound in the development of certain diseases. This compound may also be used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. Finally, the development of new analogs of this compound may lead to the discovery of compounds with even greater potential for scientific research.
Conclusion:
This compound is a synthetic compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and its use in lab experiments may be limited by off-target effects. Despite these limitations, there are several future directions for the use of this compound in scientific research, including the study of its mechanism of action, its role in disease development, and the development of new analogs.
Métodos De Síntesis
The synthesis of N-(1-phenylcyclobutyl)furan-3-carboxamide involves the reaction of 1-phenylcyclobutanol with furan-3-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using a column chromatography technique to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(1-phenylcyclobutyl)furan-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool to study the role of cyclobutyl-containing compounds in various biological processes. This compound has been shown to have an effect on the activity of certain enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to study the role of cyclobutyl-containing compounds in the development of certain diseases.
Propiedades
IUPAC Name |
N-(1-phenylcyclobutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-10-18-11-12)16-15(8-4-9-15)13-5-2-1-3-6-13/h1-3,5-7,10-11H,4,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZIKAKNACOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)

![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)
![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

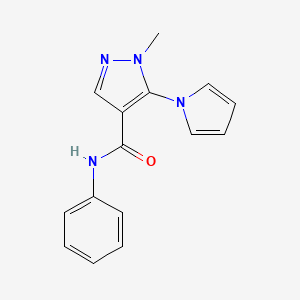
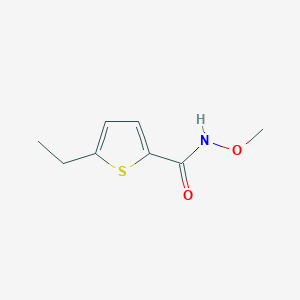
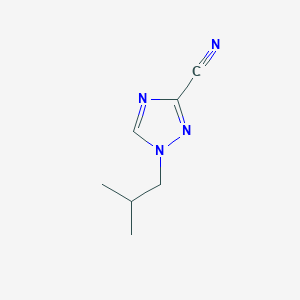
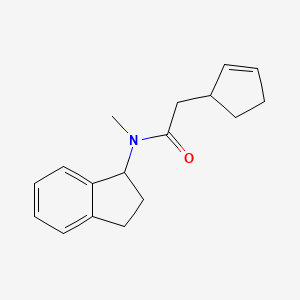
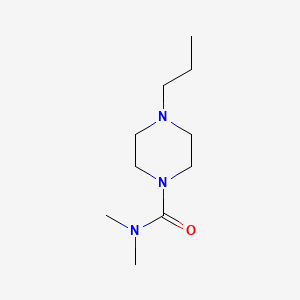
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)